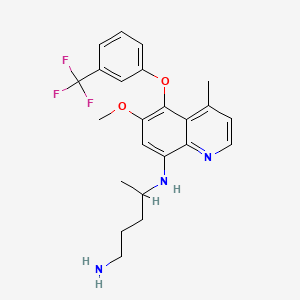

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

描述

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline is a synthetic compound belonging to the class of 8-aminoquinolines. This compound is known for its antimalarial properties and is structurally related to other antimalarial drugs such as primaquine and tafenoquine .

准备方法

The synthesis of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves multiple steps. One common synthetic route includes the following steps :

Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the methoxy and methyl groups: These groups are introduced through methylation and methoxylation reactions.

Attachment of the trifluoromethylphenoxy group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenol reacts with the quinoline core.

Addition of the aminoalkyl side chain:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

化学反应分析

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethylphenoxy group with other substituents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

科学研究应用

Biological Properties

The compound has been investigated for its antiproliferative activity against several cancer cell lines. In a study involving a library of 8-substituted quinoline derivatives, this compound was tested on human cancer cells including:

- CEM (human T-lymphocyte cells)

- HeLa (cervical cancer cells)

- HT-29 (colorectal adenocarcinoma)

- A2780 (ovarian carcinoma)

- MSTO-211H (biphasic mesothelioma)

Results indicated that the compound exhibited promising antiproliferative effects, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research has shown that this quinoline derivative possesses significant antimicrobial properties . In various studies, it was found to be effective against different microbial strains, including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

The presence of the trifluoromethyl group and other electron-donating groups in its structure enhances its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Synthesis and Characterization

The synthesis of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves multiple steps, including:

- Formation of the quinoline core through cyclization reactions.

- Substitution reactions to introduce the aminoalkyl group at the 8-position.

- Functionalization at the 5-position with a trifluoromethylphenoxy group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

In a specific study on anticancer activity, derivatives including this compound were tested for their effects on cell viability in various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, which was attributed to the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for various strains, revealing that compounds with similar structures exhibited potent antibacterial and antifungal activities. The study concluded that modifications to the quinoline structure could enhance antimicrobial effectiveness .

Data Table: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | Observed Effects |

|---|---|---|

| Antiproliferative | CEM, HeLa, HT-29, A2780 | Significant inhibition of cell growth |

| Antimicrobial | Mycobacterium smegmatis | Effective at low MIC values |

| Pseudomonas aeruginosa | Broad-spectrum activity | |

| Candida albicans | Inhibition observed |

作用机制

The mechanism of action of 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline involves its interaction with the malaria parasite’s cellular machinery . The compound targets the parasite’s mitochondria, disrupting its energy production and leading to cell death. It also generates reactive oxygen species that cause oxidative damage to the parasite’s cellular components .

相似化合物的比较

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline is similar to other 8-aminoquinolines such as primaquine and tafenoquine . it has a longer half-life and greater efficacy against liver-stage malaria parasites compared to primaquine . Tafenoquine, another similar compound, also has a longer half-life but differs in its pharmacokinetic properties and toxicity profile .

Similar Compounds

- Primaquine

- Tafenoquine

- Pamaquine

These compounds share structural similarities but differ in their pharmacological properties and clinical applications .

生物活性

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline, a derivative of the 8-aminoquinoline class, has garnered attention for its potential antimalarial and anticancer properties. This compound is structurally related to primaquine, a well-established antimalarial agent, and exhibits unique biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

- Core Structure : Quinoline backbone

- Substituents :

- An aminoalkyl group at the 8-position

- A methoxy group at the 6-position

- A trifluoromethylphenoxy group at the 5-position

The molecular formula is , and its properties include:

- Melting Point : Specific values vary by source but generally fall within a defined range for quinoline derivatives.

- Solubility : Soluble in organic solvents, with limited aqueous solubility.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity. It has been evaluated in various animal models, showing efficacy against Plasmodium species, particularly P. vivax and P. ovale, similar to primaquine but with enhanced tissue schizonticidal activity:

| Study | Dosage (mg/kg) | Cure Rate | Toxicity Observed |

|---|---|---|---|

| Study A | 1 | 100% | None |

| Study B | 5 | 80% | None at higher doses |

In these studies, the compound demonstrated a superior profile compared to traditional treatments, achieving complete clearance of parasites without significant toxicity at therapeutic doses .

Anticancer Activity

In addition to its antimalarial properties, the compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across several cancer lines:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Renal Cancer (A498) | 5.2 | Induction of apoptosis |

| Breast Cancer (MDA-MB-468) | 4.8 | Inhibition of PI3K/AKT/mTOR signaling pathway |

The compound's mechanism appears to involve apoptosis induction and modulation of critical signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Antimalarial Efficacy :

- Objective : To assess the efficacy in a murine model of malaria.

- Results : The compound achieved a 100% cure rate at a low dosage (1 mg/kg) over three days without observable toxicity.

-

Case Study on Anticancer Properties :

- Objective : To evaluate cytotoxic effects on human cancer cell lines.

- Results : The compound inhibited proliferation in renal and breast cancer cells with IC50 values indicating potent activity.

属性

IUPAC Name |

4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJRZYIWFZYFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80065-56-1 (fumarate) | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401000954 | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80065-55-0 | |

| Record name | WR 225448 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does WR 225448 compare to primaquine in terms of its activity against malaria parasites and its potential for treating persistent infections?

A1: WR 225448 exhibits impressive activity against various Plasmodium species, including drug-resistant strains of P. falciparum []. Notably, WR 225448 demonstrates superior efficacy compared to primaquine in eliminating persistent exoerythrocytic infections of P. cynomolgi in rhesus monkeys, showcasing a fivefold increase in potency []. This highlights its potential as a radical curative drug for malaria.

Q2: Does WR 225448 share a similar mechanism of action with other antimalarials like artemisinin or atovaquone?

A2: While the exact mechanism of action of WR 225448 remains to be fully elucidated, research suggests it might differ from artemisinin and atovaquone []. Unlike atovaquone, which primarily targets the parasite respiratory chain, WR 225448 does not exhibit a significantly greater inhibitory effect on Plasmodium falciparum dihydroorotate dehydrogenase (DHOD) activity compared to its impact on parasite viability []. This difference in inhibition profiles suggests a distinct mode of action for WR 225448 compared to atovaquone. Similarly, WR 225448 and artemisinin also seem to operate through different mechanisms, as their effects on DHOD activity and parasite viability are not as disparate []. Further research is necessary to definitively uncover the specific molecular targets and pathways influenced by WR 225448.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。